molecular formula C25H25NO2 B594045 [1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1435934-29-4

[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B594045
CAS No.: 1435934-29-4
M. Wt: 371.5 g/mol
InChI Key: LBVZVDUWOZUDJT-UHFFFAOYSA-N
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Description

JWH 019 N-(6-hydroxyhexyl) metabolite: is a synthetic cannabinoid metabolite derived from JWH 019. It is a major urinary metabolite of JWH 019, which is a synthetic cannabinoid found in several herbal blends such as Spice or K2. This compound is also referred to as the omega hydroxy metabolite of JWH 019 due to the hydroxy group located at the terminal position of the N-hexyl side chain .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The primary reaction involved in the formation of JWH 019 N-(6-hydroxyhexyl) metabolite is the oxidation of the N-hexyl side chain.

    Substitution: Potential substitution reactions could occur at the indole or naphthalenyl rings, although these are less common.

Common Reagents and Conditions:

Major Products: The major product of the hydroxylation reaction is JWH 019 N-(6-hydroxyhexyl) metabolite itself. Other minor products may include partially oxidized intermediates or side products resulting from over-oxidation .

Scientific Research Applications

JWH 019 N-(6-hydroxyhexyl) metabolite is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the detection and quantification of JWH 019 use in biological samples such as urine and serum. This compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .

Comparison with Similar Compounds

Comparison: JWH 019 N-(6-hydroxyhexyl) metabolite is unique due to its specific hydroxylation at the terminal position of the N-hexyl side chain. This distinguishes it from other similar metabolites, which may have hydroxylation at different positions or on different side chains. The structural differences can influence the metabolic pathways and the pharmacokinetic properties of these compounds .

Properties

IUPAC Name

[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c27-17-8-2-1-7-16-26-18-23(21-13-5-6-15-24(21)26)25(28)22-14-9-11-19-10-3-4-12-20(19)22/h3-6,9-15,18,27H,1-2,7-8,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVZVDUWOZUDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017818
Record name JWH-019 N-(6-hydroxyhexyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435934-29-4
Record name JWH-019 N-(6-hydroxyhexyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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